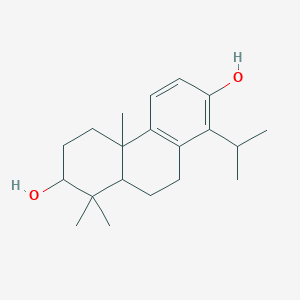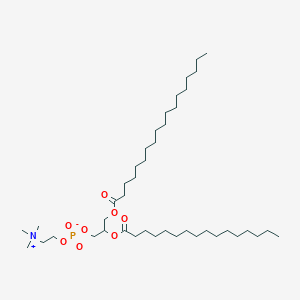
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine compound. Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and play a crucial role in cell signaling and metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) and octadecanoic acid (stearic acid). The resulting diacylglycerol is then phosphorylated with phosphocholine .
Industrial Production Methods
Industrial production of this compound often involves enzymatic methods to ensure high specificity and yield. Enzymes such as phospholipase D can be used to catalyze the transphosphatidylation reaction, converting phosphatidylcholine to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in cell signaling and inflammation.
Hydrolysis: Catalyzed by phospholipases, hydrolysis can break down the compound into its constituent fatty acids and glycerophosphocholine
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Phospholipases such as phospholipase A2 and phospholipase D are commonly used
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Fatty acids (hexadecanoic acid and octadecanoic acid) and glycerophosphocholine
Applications De Recherche Scientifique
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems
Mécanisme D'action
The compound exerts its effects primarily through its role in cell membranes. It can modulate membrane fluidity and participate in cell signaling pathways. The molecular targets include membrane-bound enzymes and receptors involved in signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- 1-palmitoyl-2-stearoyl-GPC
- 1-palmitoyl-2-stearoyl-phosphatidylcholine
Uniqueness
What sets (2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate apart is its specific fatty acid composition, which influences its biophysical properties and biological functions .
Propriétés
Formule moléculaire |
C42H84NO8P |
|---|---|
Poids moléculaire |
762.1 g/mol |
Nom IUPAC |
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
Clé InChI |
BYSIMVBIJVBVPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl octanoate](/img/structure/B15285332.png)
![6-(15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B15285358.png)
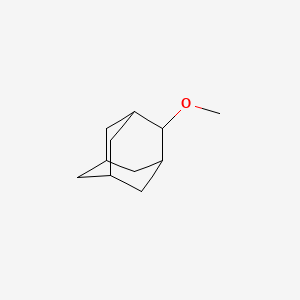
![N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(4-thiazolylmethyl)ethyl]-1H-benzimidazole-2-carboxamide; Ro 116-6446/008](/img/structure/B15285372.png)
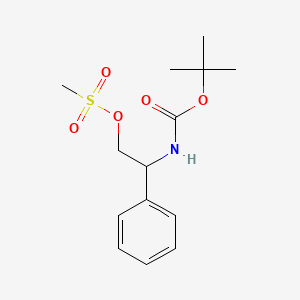
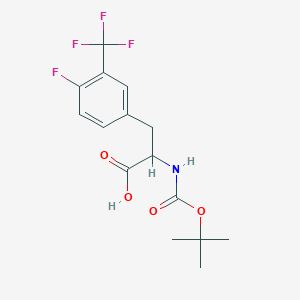
![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B15285390.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)
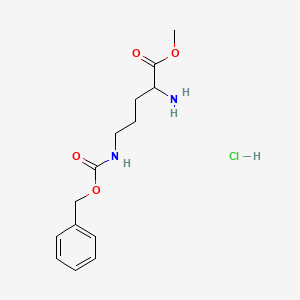
![Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B15285403.png)

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)
